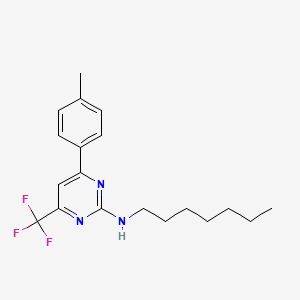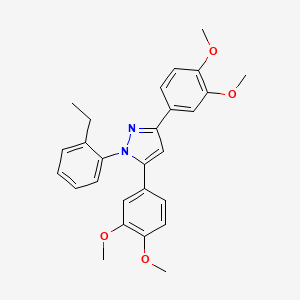![molecular formula C23H16F4N2O2 B10917412 3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B10917412.png)
3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of difluoromethoxy groups attached to phenyl rings, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole typically involves the reaction of 3,5-bis(difluoromethoxy)acetophenone with phenylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling difluoromethoxy groups and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoromethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the death of drug-resistant bacteria . The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)phenyl-substituted pyrazole: Known for its antimicrobial properties.
3,5-bis(methoxy)phenyl-substituted pyrazole: Explored for its anti-inflammatory effects.
3,5-bis(chloromethyl)phenyl-substituted pyrazole: Investigated for its anticancer activities.
Uniqueness
3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole is unique due to the presence of difluoromethoxy groups, which can enhance its lipophilicity and influence its biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specific properties.
Properties
Molecular Formula |
C23H16F4N2O2 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
3,5-bis[4-(difluoromethoxy)phenyl]-1-phenylpyrazole |
InChI |
InChI=1S/C23H16F4N2O2/c24-22(25)30-18-10-6-15(7-11-18)20-14-21(29(28-20)17-4-2-1-3-5-17)16-8-12-19(13-9-16)31-23(26)27/h1-14,22-23H |
InChI Key |
JTJNAODUASVPBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10917334.png)
![{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10917336.png)

![1,6-dimethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917348.png)
![3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10917350.png)
![1-(4-{[4-(4-Fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10917353.png)
![Ethyl 2-(prop-2-en-1-ylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B10917358.png)

![ethyl [3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10917367.png)
![7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10917369.png)

![N-cycloheptyl-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10917375.png)
![1-[5-(3-fluorophenyl)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-yl]propan-1-one](/img/structure/B10917387.png)
![5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl benzenesulfonate](/img/structure/B10917395.png)
